molecular formula C10H6N2O B2906948 1H-indole-3-carbonyl cyanide CAS No. 19194-62-8

1H-indole-3-carbonyl cyanide

Cat. No.: B2906948
CAS No.: 19194-62-8
M. Wt: 170.171
InChI Key: YWKCWNQLRJKTBZ-UHFFFAOYSA-N
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Description

1H-Indole-3-carbonyl cyanide is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anticancer, and antimicrobial properties

Scientific Research Applications

1H-Indole-3-carbonyl cyanide has several applications in scientific research:

Safety and Hazards

1H-indole-3-carbonyl cyanide is classified as a dangerous substance . It has hazard statements H300-H311+H331-H315-H319-H400 . The precautionary statements include P501-P261-P273-P270-P271-P264-P280-P391-P337+P313-P305+P351+P338-P361+P364-P332+P313-P301+P310+P330-P302+P352+P312-P304+P340+P311-P403+P233-P405 .

Mechanism of Action

Target of Action

1H-Indole-3-carbonyl cyanide, a member of the class of indoles, is an alpha-ketonitrile and a member of indoles . The indole scaffold has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors . This makes it a valuable candidate for developing new useful derivatives.

Mode of Action

The presence of a carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its targets can result in changes in the function of these enzymes and proteins, leading to the compound’s biological effects.

Biochemical Pathways

Indole derivatives, including this compound, are known to affect a variety of biochemical pathways. They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities are a result of the compound’s interaction with its targets, leading to changes in these biochemical pathways and their downstream effects.

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties can impact the compound’s bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action depend on its interaction with its targets. For example, it has been shown to have inhibitory activity against influenza A and Coxsackie B4 virus . Furthermore, it has been shown to have cytotoxic activity dependent on three cell lines: human liver (HUH7), breast (MCF7), and colon (HCT116) .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound. It is recommended to keep it in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . Other factors such as pH, temperature, and the presence of other compounds can also influence its action and efficacy.

Preparation Methods

The synthesis of 1H-indole-3-carbonyl cyanide typically involves the functionalization of the indole ring. One common method is the palladium-catalyzed Larock indole synthesis, which allows for the formation of highly functionalized indole units . Another approach involves the Friedel–Crafts reaction, which is widely used to functionalize aromatic rings, including indoles . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1H-Indole-3-carbonyl cyanide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1H-Indole-3-carbonyl cyanide can be compared with other indole derivatives such as:

    Indole-3-acetic acid: A plant hormone involved in growth regulation.

    Indole-3-carbinol: Known for its anticancer properties.

    Indole-3-aldehyde: Used in the synthesis of various pharmaceuticals.

What sets this compound apart is its unique combination of a carbonyl group and a cyanide group attached to the indole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1H-indole-3-carbonyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O/c11-5-10(13)8-6-12-9-4-2-1-3-7(8)9/h1-4,6,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKCWNQLRJKTBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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